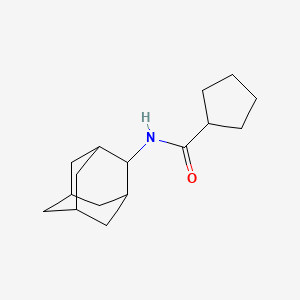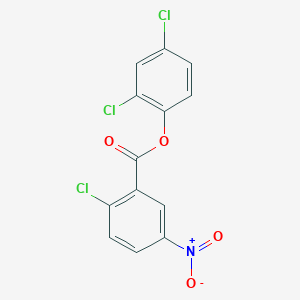![molecular formula C22H22N2O2 B5716173 N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide, also known as MNPA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties.
Mecanismo De Acción
N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide can reduce inflammation and pain in animal models of arthritis and colitis. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide is its potential use as a lead compound for drug development due to its promising pharmacological properties. However, one limitation is the lack of studies on its pharmacokinetics and toxicity in humans.
Direcciones Futuras
Future research on N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide should focus on its pharmacokinetics and toxicity in humans to determine its safety and efficacy as a potential drug candidate. Additionally, further studies should investigate its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, research should explore the development of N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide involves the reaction of 4-(4-morpholinyl)aniline with 2-(1-naphthyl)acetyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Research has shown that N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(16-18-6-3-5-17-4-1-2-7-21(17)18)23-19-8-10-20(11-9-19)24-12-14-26-15-13-24/h1-11H,12-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIHGQHMNABKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)

![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)


![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)